molecular formula C24H22N2O2S B6507387 N-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine CAS No. 895641-70-0

N-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine

Cat. No.: B6507387
CAS No.: 895641-70-0
M. Wt: 402.5 g/mol
InChI Key: CKWAIQKGBUUKSP-UHFFFAOYSA-N
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Description

N-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a quinoline-based compound featuring a benzylamine substituent at position 4, a methyl group at position 6, and a 4-methylbenzenesulfonyl group at position 2. Quinoline derivatives are widely studied for their diverse pharmacological activities, including anticancer, antibacterial, and receptor antagonism. The structural uniqueness of this compound lies in the combination of a sulfonyl group and a benzylamine moiety, which may enhance its interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

N-benzyl-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c1-17-8-11-20(12-9-17)29(27,28)23-16-25-22-13-10-18(2)14-21(22)24(23)26-15-19-6-4-3-5-7-19/h3-14,16H,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWAIQKGBUUKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry might be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine: can undergo various chemical reactions, including:

  • Oxidation: : The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: : Reduction reactions can be performed on the quinoline ring to produce dihydroquinoline derivatives.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄), while nucleophilic substitutions may involve strong bases like sodium hydride (NaH).

Major Products Formed

  • Oxidation: : Quinone derivatives.

  • Reduction: : Dihydroquinoline derivatives.

  • Substitution: : Various substituted quinoline derivatives depending on the substituents introduced.

Scientific Research Applications

N-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine: has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Studied for its pharmacological effects and potential use in drug development.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Quinoline Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight logP Melting Point (°C) Key Functional Groups
N-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine 6-CH3, 3-(4-MeC6H4SO2), 4-NHBn C24H23N3O2S 417.52 ~4.45* N/A Sulfonyl, benzylamine, methyl
3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine 6-OCH3, 3-PhSO2, 4-NHBn(4-MeC6H4) C24H22N2O3S 418.51 4.45 N/A Sulfonyl, methoxy, benzylamine
4-Acetamido-N-(2-methylquinolin-6-yl)benzenesulfonamide 6-CH3, 4-NHAc, 3-SO2C6H4NHCOCH3 C18H17N3O3S 355.41 N/A 265–267 Acetamido, sulfonamide, methyl
6-Ethyl-3-(4-methylbenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinolin-4-amine 6-C2H5, 3-(4-MeC6H4SO2), 4-NH(benzodioxin) C25H23N3O4S 461.53 N/A N/A Ethyl, sulfonyl, benzodioxin
4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine 6-CH3, 4-Cl, 2-NH(4-MeC6H4) C17H15ClN2 296.77 N/A N/A Chloro, methylphenylamine

*Estimated logP based on analog in .

Key Observations :

  • Sulfonyl Group Influence: The 4-methylbenzenesulfonyl group in the target compound (vs.
  • Substituent Position : Methyl at position 6 (vs. methoxy in or ethyl in ) may reduce polarity compared to oxygen-containing groups, affecting solubility and pharmacokinetics.
  • Benzylamine vs. Heterocyclic Amines : The benzylamine group at position 4 contrasts with benzodioxin-linked amines in or chlorophenyl groups in , which may alter receptor selectivity.

Key Observations :

  • High yields (88–94%) in and suggest that sulfonylation and nitro group introduction are efficient steps. The target compound’s synthesis may benefit from similar strategies.
  • Moderate yields (e.g., 61.5% in ) highlight challenges in introducing halogenated aryl groups, which may require optimized coupling conditions.

Key Observations :

  • Sulfonyl Groups in Receptor Antagonism : The sulfonyl group in is critical for high-affinity receptor binding, suggesting the target compound’s 4-methylbenzenesulfonyl group may similarly enhance interactions with neurological targets.
  • Halogenated Aryl Groups : Chloro and fluoro substituents in correlate with antibacterial efficacy, implying that modifying the benzyl group in the target compound with halogens could expand its therapeutic scope.
  • Nitro vs. Sulfonyl Functionality : Nitro groups in may confer redox activity, whereas sulfonyl groups in the target compound could improve stability and selectivity.

Biological Activity

N-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

PropertyDescription
IUPAC Name N-benzyl-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-amine
Molecular Formula C₂₅H₂₂N₂O₆S
Molecular Weight 482.52 g/mol
Melting Point Not specified
Solubility Soluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It can bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and differentiation.
  • DNA/RNA Interaction : The compound may intercalate into DNA, affecting gene expression and replication processes.

Anticancer Activity

Research has demonstrated that quinoline derivatives exhibit significant anticancer properties. For instance, studies show that compounds similar to this compound can induce apoptosis in various cancer cell lines:

Cell LineApoptosis Induction (%)Mechanism
A549 (Lung Cancer)42%Late apoptosis
HCT116 (Colon Cancer)9%Early and late apoptosis
MiaPaCa-2 (Pancreatic Cancer)23%Late apoptosis

These findings suggest that the compound may be effective against multiple types of cancer by promoting programmed cell death.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects in vivo. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNFα, which plays a crucial role in inflammatory responses.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in Molecules highlighted the pro-apoptotic effects of quinoline derivatives on several cancer cell lines, indicating that modifications to the quinoline structure can enhance anticancer efficacy .
  • Inflammatory Response Research : Another research article discussed the ability of similar compounds to suppress inflammatory responses in animal models, demonstrating their potential for treating autoimmune diseases .
  • Mechanistic Insights : Detailed mechanistic studies have shown that these compounds can modulate key signaling pathways involved in cell survival and death, further supporting their therapeutic potential .

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